molecular formula C10H19NO B13706102 1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde

Cat. No.: B13706102
M. Wt: 169.26 g/mol
InChI Key: CKUXZQBAXOYHMS-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde is a cyclohexane derivative featuring a carbaldehyde functional group and a dimethylaminomethyl substituent. The dimethylamino group introduces significant polarity and basicity, while the aldehyde moiety enhances electrophilic reactivity.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[(dimethylamino)methyl]cyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-11(2)8-10(9-12)6-4-3-5-7-10/h9H,3-8H2,1-2H3

InChI Key

CKUXZQBAXOYHMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCCCC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde typically involves the reaction of cyclohexanecarbaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

Scientific Research Applications

1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylaminomethyl group can interact with receptors and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Cyclohexanecarbaldehyde Derivatives

1-Ethylcyclohexanecarbaldehyde ():

  • Structure: Shares the cyclohexanecarbaldehyde backbone but substitutes the dimethylaminomethyl group with a simple ethyl chain.
  • Key Differences: The ethyl group is non-polar, reducing water solubility compared to the dimethylaminomethyl substituent. The absence of an amine group eliminates basicity, limiting applications in pH-dependent reactions.

Cyclohexanone Derivatives

2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine) ():

  • Structure: Cyclohexanone core with methoxyphenyl and methylamino substituents.
  • Key Differences: Functional Group: Ketone (less reactive toward nucleophiles) vs. aldehyde (higher electrophilicity). Substituents: Methoxyphenyl enhances aromaticity, while methylamino offers moderate basicity.
  • Applications : Methoxmetamine’s ketone group suits stability in pharmaceutical contexts, whereas the target’s aldehyde could enable further derivatization .

Carboxamide Derivatives

1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide ():

  • Structure : Cyclohexane carboxamide with halogenated pyrimidine.
  • Key Differences: Functional Group: Carboxamide (resonance-stabilized, low reactivity) vs. aldehyde (electrophilic, reactive). Substituents: Halogens (electron-withdrawing) contrast with dimethylamino (electron-donating), altering electronic effects on the ring.
  • Synthesis : Requires NaHCO₃ and DMAc for amidation , whereas the target compound may need reductive amination or aldehyde-protection strategies.

Substituted Cyclohexene Derivatives

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide ():

  • Structure : Cyclohexene ring with bromo, methyl, and phenyl groups.
  • Key Differences :
    • Ring Saturation : Cyclohexene (unsaturated) vs. cyclohexane (saturated), affecting conformational flexibility.
    • Reactivity : Bromine substituent enables elimination or substitution reactions, unlike the target’s aldehyde-based reactivity.

Research Findings and Implications

  • Electronic Effects: The dimethylaminomethyl group in the target compound donates electrons, activating the cyclohexane ring toward electrophilic substitution, unlike halogenated carboxamides () .
  • Solubility: Tertiary amine substituents enhance water solubility via protonation, advantageous in drug delivery compared to non-polar analogs like 1-ethylcyclohexanecarbaldehyde .
  • Synthetic Flexibility : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), contrasting with carboxamides’ stability () .

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